Trimethyl(pentafluorophenyl)silane

Description

Significance and Research Context of Organofluorine Compounds in Synthetic Chemistry

Organofluorine chemistry, which focuses on organic compounds containing a carbon-fluorine bond, has a significant impact on daily life and technology. wikipedia.org The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comfluorine1.ru This is due to several factors, including fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the small size of the fluorine atom. nih.govacs.org

The unique characteristics of organofluorine compounds make them crucial in a variety of applications:

Pharmaceuticals and Agrochemicals: A significant percentage of modern drugs and agricultural chemicals contain fluorine. bohrium.comresearchgate.net The presence of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comresearchgate.net

Materials Science: Fluorinated polymers, such as polytetrafluoroethylene (PTFE), are known for their chemical inertness and thermal stability, leading to their use in a wide range of technologies. worktribe.comnumberanalytics.com

Advanced Materials: Organofluorine compounds are integral to the creation of advanced materials with unique properties, including liquid crystals for displays and fluorosurfactants. wikipedia.orgnumberanalytics.comnumberanalytics.com

The synthesis of these valuable compounds relies on the development of effective fluorinating agents and building blocks, a central focus of organofluorine chemistry research. bohrium.com

Historical Overview of Trimethyl(pentafluorophenyl)silane Research

The first documented synthesis of this compound was in 1964. fluorine1.ru Fild and his team reported that the reaction of a Grignard reagent, prepared from bromopentafluorobenzene (B106962), with trimethylchlorosilane yielded the target compound. fluorine1.ru

Following this initial discovery, several other methods for the synthesis of this compound were developed. These early methods are summarized in the table below:

| Year | Researchers | Method | Yield |

| 1964 | Fild, et al. | Reaction of Grignard reagent from bromopentafluorobenzene with trimethylchlorosilane. fluorine1.ru | 42% fluorine1.ru |

| 1968 | Respes, et al. | Reaction of bis(pentafluorophenyl)magnesium with trimethylchlorosilane. fluorine1.ru | 86% fluorine1.ru |

| 1969-70 | Jukes | Reaction of Grignard reagent from chloropentafluorobenzene (B146365) with trimethylchlorosilane. fluorine1.ru | Not specified |

| Not specified | Not specified | Reaction of pentafluorobenzene (B134492) with n-butyllithium followed by addition of chlorotrimethylsilane (B32843). fluorine1.ru | 66% fluorine1.ru |

| Not specified | Not specified | Reaction of hexafluorobenzene (B1203771) with trimethylsilane (B1584522) hydride under UV radiation. fluorine1.ru | 53% fluorine1.ru |

| Not specified | Not specified | Reaction of bis(trimethylsilyl) mercury with pentafluorobromide. fluorine1.ru | 67% fluorine1.ru |

These early studies established the foundation for the use of this compound as a reagent in organic synthesis. Research in the 1980s began to explore its reactivity, for instance, its reactions with ketones under nucleophilic-catalysis conditions to form trimethylsilyl (B98337) derivatives of enols. osti.gov

Current Research Landscape and Future Directions for Polyfluorophenyl(trimethyl)silanes

Currently, polyfluorophenyl(trimethyl)silanes, including this compound, are recognized as valuable and versatile reagents for introducing polyfluoroaryl groups into organic molecules. fluorine1.rufluorine1.ru They are considered advantageous due to their stability, non-toxicity, and the relatively mild conditions under which they can be used compared to traditional organometallic reagents. fluorine1.ru

The current research landscape focuses on several key areas:

Development of Novel Synthetic Methods: While traditional methods are still in use, there is ongoing research to develop more efficient, scalable, and environmentally friendly synthetic routes. This includes methods that start from commercially available and less hazardous materials. fluorine1.ru

Expansion of Synthetic Applications: Researchers are continuously exploring new applications for polyfluorophenyl(trimethyl)silanes in organic synthesis. This includes their use in the synthesis of complex molecules for medicinal chemistry, as well as in the development of new materials for electronics, such as light-emitting diodes and liquid-crystal displays. fluorine1.rufluorine1.ru

Catalysis: The pentafluorophenyl group can act as a ligand in metal complexes, and research is being conducted on the use of polyfluorophenyl(trimethyl)silanes in the development of new catalysts. wikipedia.org

Future research is expected to continue in these directions, with a particular emphasis on green chemistry principles and the design of novel materials with tailored properties. The unique electronic properties of the pentafluorophenyl group will likely drive further exploration of these compounds in materials science and catalysis.

Compound Properties

| Property | Value |

| Molecular Formula | C9H9F5Si cymitquimica.comnih.gov |

| Molecular Weight | 240.24 g/mol nih.gov |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.com |

| Boiling Point | 170 °C chemicalbook.com |

| Density | 1.261 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.433 chemicalbook.com |

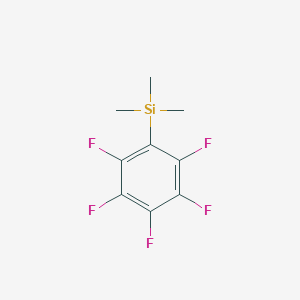

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHTFORECKGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304996 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-46-8 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethyl Pentafluorophenyl Silane

Grignard Reagent-Mediated Synthesis

The use of Grignard reagents represents a foundational approach to the synthesis of trimethyl(pentafluorophenyl)silane. This method involves the reaction of a pentafluorophenyl magnesium halide with a trimethylsilyl (B98337) halide.

Reaction of Pentafluorophenyl Magnesium Bromide with Trimethylsilane (B1584522)

A common method for the synthesis of this compound involves the use of a Grignard reagent, specifically pentafluorophenyl magnesium bromide. In this reaction, an ether solution of pentafluorophenyl magnesium bromide is treated with trimethylsilane at a reduced temperature of -10 to -20°C with vigorous stirring. fluorine1.ru Initial reports of this method indicated a product yield of 42%. fluorine1.ru Other studies have reported yields of 33% based on the starting material, pentafluorophenyl bromide, which is used to generate the Grignard reagent. fluorine1.ru

Influence of Grignard Reagent Preparation Conditions on Yield

The yield of this compound is significantly influenced by the conditions under which the Grignard reagent is prepared and used. Research has demonstrated that using a freshly prepared Grignard reagent is crucial for achieving a high yield, with reports of up to 78%. fluorine1.ru Conversely, the efficacy of the Grignard reagent diminishes over time. For instance, using the pentafluorophenyl magnesium bromide reagent 16.5 hours after its preparation led to a substantial decrease in the silane (B1218182) yield, dropping to 46.5%. fluorine1.ru

| Reagent Age | Yield (%) |

| Freshly Prepared | up to 78 |

| 16.5 hours old | 46.5 |

This table illustrates the effect of the age of the Grignard reagent on the final product yield.

Reaction of Bis(pentafluorophenyl)magnesium with Trimethylchlorosilane

An alternative Grignard-based approach involves the reaction of bis(pentafluorophenyl)magnesium with trimethylchlorosilane. fluorine1.ru This method has been shown to be highly effective, producing this compound in a high yield of 86%. fluorine1.ru The bis(pentafluorophenyl)magnesium reagent itself can be prepared through an exchange reaction between bromopentafluorobenzene (B106962) and either ethylmagnesium bromide or diethylmagnesium in tetrahydrofuran, a reaction that proceeds with a 99% yield. fluorine1.ru It has also been noted that pentafluorobenzene (B134492) can react with diethylmagnesium to form bis(pentafluorophenyl)magnesium. fluorine1.ru

Lithium Reagent-Based Synthesis

The use of organolithium reagents provides another important avenue for the synthesis of this compound. These reagents are known for their high reactivity.

Interaction of Pentafluorobenzene with n-Butyllithium and Chlorotrimethylsilane (B32843)

A notable lithium-based synthesis involves the reaction of pentafluorobenzene with n-butyllithium, followed by the addition of chlorotrimethylsilane to the reaction mixture. This two-step process has been reported to produce this compound with a yield of 66%. fluorine1.ru

Synthesis from Pentafluorophenyllithium

The synthesis of this compound can also be achieved starting from pentafluorophenyllithium. fluorine1.ru This organolithium reagent is typically generated in situ and then reacted with a suitable silyl (B83357) halide. While the lithium synthesis route is considered very similar to the Grignard reaction, the higher reactivity of the organolithium reagent is a key characteristic. However, the reaction of pentafluorophenyllithium with tetrachlorosilane (B154696) has been observed to predominantly yield the fully substituted tetrakis(pentafluorophenyl)silane in low yields, making the control of partial substitution challenging.

| Reactants | Reagents | Yield (%) |

| Pentafluorophenyl magnesium bromide | Trimethylsilane | 33-78 |

| Bis(pentafluorophenyl)magnesium | Trimethylchlorosilane | 86 |

| Pentafluorobenzene | n-Butyllithium, Chlorotrimethylsilane | 66 |

This table provides a comparative overview of the yields obtained from different synthetic methodologies.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions provide efficient pathways for the formation of carbon-silicon bonds, enabling the synthesis of this compound from various fluorinated aromatic precursors.

Reaction of Pentafluorophenyl Bromide, Chlorotrimethylsilane, and Tris(diethylamino)phosphine (B1199214)

A notable synthetic method involves the reaction of Pentafluorophenyl Bromide with Chlorotrimethylsilane in the presence of Tris(diethylamino)phosphine. fluorine1.ru This phosphine-mediated coupling reaction proceeds by treating a mixture of bromopentafluorobenzene and chlorotrimethylsilane with an equimolar quantity of tris(diethylamino)phosphine at room temperature. fluorine1.ru This approach facilitates the formation of the desired this compound product. fluorine1.ru

Influence of Solvent on Reaction Yield in Phosphine-Mediated Coupling

The choice of solvent has a significant impact on the efficiency of the phosphine-mediated synthesis of this compound. fluorine1.ru Research has demonstrated that nonpolar aliphatic solvents and dichloromethane (B109758) are particularly effective, yielding significantly higher amounts of the purified product compared to more polar or aromatic solvents. fluorine1.ru The yield of silane in pentane, hexane, and dichloromethane can reach 63-68% after purification, whereas conducting the reaction in benzene (B151609) or acetonitrile (B52724) results in a much lower yield of up to 30%. fluorine1.ru

Table 1: Effect of Solvent on the Yield of this compound

| Solvent | Yield (%) |

|---|---|

| Pentane | 63-68 |

| Hexane | 63-68 |

| Dichloromethane | 63-68 |

| Benzene | up to 30 |

This table is interactive. You can sort and filter the data.

Electrochemical Silylation of Fluoroaromatic Compounds

Electrochemical methods offer an alternative route for the synthesis of this compound. fluorine1.rufluorine1.ru This technique involves the electrochemical silylation of various fluoroaromatic compounds with trimethylsilane. fluorine1.rufluorine1.ru Starting materials such as Hexafluorobenzene (B1203771), Chloropentafluorobenzene (B146365), and Pentafluorobenzene have been successfully used. fluorine1.rufluorine1.ru These reactions are typically carried out in polar aprotic solvents like acetonitrile and dimethylformamide. fluorine1.rufluorine1.ru The process utilizes specific electrode materials, including copper, nickel, and steel for the cathode, and zinc or aluminum for the anode. fluorine1.rufluorine1.ru

Table 2: Overview of Electrochemical Silylation for this compound Synthesis

| Starting Fluoroaromatic Compound | Silylating Agent | Solvents |

|---|---|---|

| Hexafluorobenzene | Trimethylsilane | Acetonitrile, Dimethylformamide |

| Chloropentafluorobenzene | Trimethylsilane | Acetonitrile, Dimethylformamide |

This table is interactive. You can sort and filter the data.

UV-Irradiation Induced Synthesis

Photochemical methods, utilizing ultraviolet (UV) light, provide another distinct avenue for the synthesis of this compound. These reactions often proceed through free-radical mechanisms.

Interaction of Hexafluorobenzene with Trimethylsilane under UV Irradiation

The direct reaction of Hexafluorobenzene with trimethylsilane under UV irradiation leads to the formation of this compound. fluorine1.ru This photochemical process has been reported to produce the silane product with a yield of 53%. fluorine1.ru

Reaction of Hexafluorobenzene with Bis(trimethylsilyl)mercury under UV Induction

Another UV-induced synthesis involves the reaction of Hexafluorobenzene with Bis(trimethylsilyl)mercury. When irradiated, this mixture readily yields this compound. This reaction is believed to occur via a free-radical mechanism. In addition to the primary product, this photochemical process also generates tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene as byproducts. A reported yield for this reaction, conducted in the dark over seven days at 20°C, is 67%. fluorine1.ru

Decarboxylation Approaches

Decarboxylation reactions provide a significant pathway for the synthesis of this compound, primarily by utilizing derivatives of pentafluorobenzoic acid. These methods involve the removal of a carboxyl group and its replacement with a trimethylsilyl group.

Decarboxylation of Aromatic Acid Salts in the Presence of Silylating Agents

A notable method for the synthesis of polyfluoroaryl(trimethyl)silanes involves the reaction of potassium salts of fluoroaromatic acids with trimethylchlorosilane. fluorine1.ru This reaction is typically conducted in polar aprotic solvents such as N-methylpyrrolidone, dimethylformamide, or sulfolane (B150427) at temperatures ranging from 95–130°С, resulting in good yields of the desired silane products. fluorine1.ru

Two primary mechanisms have been proposed for this transformation. fluorine1.ru The first mechanism suggests that the salt of the fluorinated aromatic acid undergoes decarboxylation to form a pentafluorophenyl anion, which then reacts with trimethylchlorosilane. fluorine1.ru The second proposed mechanism involves the initial formation of a trimethylsilyl ester of the fluorinated aromatic acid from the reaction between the acid salt and trimethylchlorosilane. fluorine1.ru This ester intermediate subsequently undergoes decarboxylation, facilitated by a nucleophile like potassium chloride, which is generated during the reaction. fluorine1.ru Convenient methods for producing this compound from pentafluorobenzoic acid have been developed based on the decarboxylation of aromatic acid salts in the presence of silylating agents. fluorine1.ru

Decarboxylation of Trimethylsilyl Ethers of Pentafluorobenzoic Acid

The decarboxylation of trimethylsilyl ethers of fluorinated aromatic acids is a confirmed route for synthesizing polyfluoroaryl(trimethyl)silanes. fluorine1.ru These reactions are carried out in aprotic polar solvents with the presence of a catalytic amount of a nucleophile. fluorine1.ru This general approach has been specifically applied to develop a convenient method for the production of this compound from pentafluorobenzoic acid. fluorine1.ru

In a specific example, pentafluorobenzoic acid is refluxed with an excess of trimethylchlorosilane. fluorine1.ru After the evolution of gas ceases, the excess trimethylchlorosilane is distilled off to yield trimethylsilyl pentafluorobenzoate, which can be used in subsequent steps without further purification. fluorine1.ru

Mechanistic Investigations of Decarboxylation via Pentacoordinate Silicon Intermediates

Mechanistic studies have confirmed that the decarboxylation of trimethylsilyl esters of fluorinated aromatic acids to form polyfluoroaryl(trimethyl)silanes proceeds through a pentacoordinate silicon intermediate. fluorine1.rufluorine1.ru The reaction is facilitated by the presence of catalytic amounts of a nucleophile in aprotic polar solvents. fluorine1.ru The formation of this pentacoordinate silicon intermediate is a key step that, upon heating, leads to decarboxylation and the formation of the final polyfluoroaryl(trimethyl)silane product. fluorine1.ru This process involves the formation of an intermediate that is more susceptible to the cleavage of the silicon-oxygen bond and subsequent rearrangement.

Alternative and Specialized Synthetic Routes

Beyond decarboxylation, other synthetic strategies have been developed to produce this compound, often involving organometallic reagents or substitution reactions.

Substitution of Bromine in (Tribromosilyl)pentafluorobenzene with Methylmagnesium Iodide

This compound can be synthesized by the substitution of bromine in (tribromosilyl)pentafluorobenzene using methylmagnesium iodide. fluorine1.rufluorine1.ru This reaction is carried out by refluxing the reactants in diethyl ether for 48 hours, which results in a 70% yield of the product. fluorine1.rufluorine1.ru The initial reactant, pentafluorophenyltribromosilane, can be produced from the reaction of pentafluorophenyl bromide and silicon. fluorine1.ru

Reaction of Pentafluorophenyl Silver with Trimethylchlorosilane

An alternative synthesis involves the reaction of pentafluorophenyl silver with trimethylchlorosilane. fluorine1.ru Similar to a Grignard reagent, pentafluorophenyl silver reacts with trimethylchlorosilane to form this compound. fluorine1.ru The pentafluorophenyl silver required for this reaction can be obtained through either a metal-metal or a metal-halogen exchange reaction. fluorine1.ru

Reactivity and Reaction Mechanisms of Trimethyl Pentafluorophenyl Silane

Reactions as a Pentafluorophenyl Group Transfer Reagent

The primary application of trimethyl(pentafluorophenyl)silane in organic synthesis is as a transfer agent for the pentafluorophenyl anion or a related nucleophilic species. The reaction mechanism typically involves the formation of a hypervalent silicon intermediate through the coordination of a nucleophile (such as a fluoride (B91410) or cyanide ion) to the silicon atom of the silane (B1218182). This coordination weakens the Si-C₆F₅ bond, facilitating the release of the pentafluorophenyl anion, which can then attack an electrophile. fluorine1.ru

Reactions with Carbonyl Compounds

This compound reacts with a variety of carbonyl compounds, including aldehydes and ketones. The nature of the product depends significantly on the structure of the carbonyl compound and the reaction conditions, particularly the presence and type of catalyst.

In the absence of a catalyst, this compound can react with aldehydes to form silyl (B83357) ethers, though this typically requires harsh conditions. For instance, the reaction with benzaldehyde (B42025) requires heating at 165-170°C for four days to produce the corresponding silyl ether in 62% yield. fluorine1.ru

The efficiency of this transformation is dramatically improved in the presence of catalysts. Nucleophilic catalysts such as potassium fluoride (KF) or cesium fluoride (CsF) enable the reaction to proceed under much milder conditions and in shorter time frames. fluorine1.rufluorine1.ru Another powerful catalyst for reactions involving silanes and carbonyls is tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. While often used in hydrosilylation reactions where a Si-H bond is present, its strong Lewis acidity can activate the carbonyl group towards nucleophilic attack. In reactions with silanes, the formation of a silyl ether is often observed as the initial product. nih.gov The catalytic cycle is proposed to involve the formation of a silylium (B1239981) species, which then activates the carbonyl compound. nih.gov

The cyanide anion is a particularly effective nucleophilic catalyst for promoting reactions with this compound. Typically, a catalytic amount of potassium cyanide (KCN) complexed with 18-crown-6-ether is employed. fluorine1.ru The reaction mechanism involves the attack of the cyanide ion on the silicon atom to form a pentacoordinate intermediate, which then delivers the pentafluorophenyl anion to the carbonyl carbon.

When the carbonyl compound is not capable of enolization, such as benzaldehyde or isobutyraldehyde, the reaction leads to the formation of an adduct. Subsequent hydrolysis of this adduct yields the corresponding secondary alcohol containing a pentafluorophenyl group. fluorine1.ru

Table 1: Reaction of this compound with Non-enolizable Carbonyl Compounds Catalyzed by Cyanide Anion fluorine1.ru

| R' | Aldehyde | Yield (%) |

| Ph | Benzaldehyde | 56.5 |

| iso-Pr | Isobutyraldehyde | 37.3 |

| MeCH=CH | Crotonaldehyde | 56.4 |

| PhCH=CH | Cinnamaldehyde | 40.1 |

When enolizable ketones are used as substrates under cyanide-anion catalysis in a solvent like diethyl ether, the reaction pathway changes. Instead of addition to the carbonyl group, the generated pentafluorophenyl anion acts as a base, abstracting a proton from the α-position of the ketone. This results in the formation of an enolate, which is then trapped by the trimethylsilyl (B98337) group, yielding a trimethylsilyl ether of the corresponding enol and pentafluorobenzene (B134492). fluorine1.ru The rate and outcome of the reaction are influenced by the substituents on the ketone. osti.gov For example, bulky substituents on the aromatic ring of an acetophenone (B1666503) can hinder the nucleophilic addition to the carbonyl group, favoring enol ether formation. osti.gov

Table 2: Formation of Trimethylsilyl Ethers from Enolizable Ketones fluorine1.ru

| R | R' | Ketone |

| tert-Bu | H | Pivalaldehyde |

| Ph | H | Benzaldehyde |

| -(CH₂)₄- | Cyclopentanone | |

| HC≡C | Et | 1-Penten-3-one |

The stereochemical outcome of the addition of the pentafluorophenyl group to chiral or prochiral carbonyl compounds is a critical aspect of these reactions. While specific studies on highly enantioselective variants using this compound are not extensively documented, the general principles of nucleophilic addition to carbonyls apply. The stereoselectivity is influenced by steric and electronic factors of both the carbonyl substrate and the incoming nucleophile.

For instance, in reactions with ketones containing bulky substituents, the approach of the pentafluorophenyl nucleophile can be sterically hindered, which affects the rate and potentially the stereochemical course of the reaction. osti.gov The presence of bulky fluorine atoms in the 2' and 6' positions of an acetophenone derivative, for example, makes the nucleophilic addition of the C₆F₅ group to the carbonyl center more difficult. osti.gov In reactions with chiral aldehydes or ketones, the facial selectivity of the nucleophilic attack would be governed by established models such as the Felkin-Ahn or Cram-chelation models, depending on the substrate and reaction conditions. Achieving high enantioselectivity would likely require the use of a chiral catalyst to create a chiral environment around the reacting species, thereby differentiating the two faces of the prochiral carbonyl group.

Reactions with Carboxylic Acid Chlorides in the Presence of Nucleophiles

This compound can be used to synthesize pentafluorophenyl ketones through its reaction with carboxylic acid chlorides. This transformation is effectively catalyzed by a source of fluoride ions, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride ([NBu₄]F). fluorine1.ru In this reaction, the fluoride ion acts as a nucleophilic catalyst, activating the silane to generate the pentafluorophenyl nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding aryl ketone. This method provides a direct route to ketones bearing a pentafluorophenyl group. fluorine1.ru

Addition to Iminium Cations

The reaction of this compound with iminium cations represents a significant method for the formation of new carbon-carbon bonds, leading to the synthesis of α-pentafluorophenyl-substituted amines. Iminium salts can be pre-formed or generated in situ from the corresponding aldehydes and secondary amines.

The reaction is typically promoted by the presence of weak Lewis bases, such as the chloride anion. Theoretical and experimental studies have shown that the reaction of (C₆F₅)₃SiF with PhCH=NMe₂⁺TfO⁻ is effectively facilitated by a range of weak Lewis bases, with the chloride anion being the most efficient. The optimal conditions for this pentafluorophenylation of iminium ions involve the use of benzyltriethylammonium chloride in refluxing dichloroethane. acs.org

A proposed mechanism for this transformation involves the initial formation of a pentacoordinate siliconate species through the interaction of the silane with the Lewis base. This intermediate then facilitates the transfer of the pentafluorophenyl group to the electrophilic carbon of the iminium cation. Computational studies suggest that the pentafluorophenyl group is significantly more reactive when it is in an apical position of the trigonal bipyramidal siliconate intermediate compared to an equatorial position. The solvent is also noted to have a considerable effect, with more polar solvents potentially increasing the reaction barrier by stabilizing the reactant species. acs.org

An even more facile reaction is observed in the case of N-(silyloxyethyl)iminium ions, such as (C₆F₅)₃SiOCH₂CH₂N(Me)=CHPh⁺TfO⁻, which is believed to proceed via an intramolecular transfer of the C₆F₅ group. acs.org

Formation of Polyfluoroaromatic Ethers through Intermediate Polyfluoroalkooxides

This compound serves as a reagent in the synthesis of polyfluoroaromatic ethers. This process proceeds through the formation of an intermediate polyfluoroalkoxide. The reaction is initiated by the interaction of a perfluorinated carbonyl compound with this compound. fluorine1.ru

The resulting polyfluoroalkoxide intermediate can then react in situ with a suitable electrophile, such as an alkyl or benzyl (B1604629) halide, to yield the corresponding polyfluoroaromatic ether. For instance, the reaction of a perfluorocarbonyl compound with this compound, followed by the addition of pentafluorobenzyl bromide, has been reported to produce the desired polyfluoroaromatic ether in a 40% yield. fluorine1.ru

In a related reaction, the interaction of bis(trifluoroethyl) carbonate with this compound in the presence of cesium fluoride (CsF) generates a CF₃CH₂O⁻ anion. This anion can then act as a nucleophile, substituting a fluorine atom in the para position of the pentafluorophenyl group of the silane. fluorine1.ru

Reactions with Enamines in the Presence of Acids

This compound can react with enamines in the presence of an acid to afford α-pentafluorophenyl substituted amines. The generally accepted mechanism for this transformation involves the initial protonation of the enamine by the acid to generate an iminium cation and the conjugate base of the acid. researchgate.net

The newly formed iminium cation then acts as an electrophile and interacts with this compound. This interaction is facilitated by the conjugate base of the acid, which acts as a nucleophilic catalyst, attacking the silicon atom to form a pentacoordinate intermediate. This intermediate then facilitates the transfer of the pentafluorophenyl anion to the iminium cation, forming the final product. researchgate.net

The strength of the acid used is a critical factor in this reaction. A stronger acid will lead to a higher concentration of the iminium cation, which is favorable for the reaction. However, a stronger acid will also result in a less nucleophilic conjugate base, which is required for the activation of the silane. Therefore, a balance must be struck to achieve optimal reaction conditions. researchgate.net It has been noted that for substrates containing a morpholine (B109124) moiety, the yields of the pentafluorophenylation products are generally lower, not exceeding 51%. This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which destabilizes the intermediate iminium cation and lowers its equilibrium concentration. researchgate.net

Reactions as a Protecting Group Reagent

Protection of Amine (NH) Functional Groups

This compound is utilized as a reagent for the protection of amine (NH) functional groups. fluorine1.ru Silylation of amines is a common strategy in organic synthesis to temporarily mask the reactivity of the N-H bond, allowing for selective reactions at other sites of a molecule. The resulting N-silyl derivatives are generally less nucleophilic and less basic than the parent amines.

The protection of amines with this compound is typically carried out under conditions of nucleophilic catalysis. fluorine1.ru While specific protocols for the use of this compound for amine protection are not extensively detailed in readily available literature, the general principles of amine silylation can be applied. Silylating agents for amino groups often include reagents like hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)urea. Trimethylsilyl chloride (TMSCl) is also a common reagent for this purpose, often requiring a base to neutralize the HCl byproduct. researchgate.net The protection is reversible, and the N-Si bond can be readily cleaved, for instance, by the simple addition of water. researchgate.net

Silylation of Amides and Derivatives in Catalytic Systems

The silylation of amides and their derivatives is a valuable transformation in organic synthesis, often employed to increase their solubility in non-polar solvents or to activate them for further reactions. While specific examples of the catalytic silylation of amides using this compound are not prominently featured in the surveyed literature, the principles of catalytic silylation can be discussed in a general context.

Catalytic systems for amide silylation often involve the use of a hydrosilane in the presence of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane. nih.gov These reactions can lead to the reduction of the amide to the corresponding amine. For instance, various secondary and tertiary amides have been successfully reduced to their corresponding amines using tetramethyldisilane catalyzed by tris(pentafluorophenyl)borane. nih.gov

In some cases, the silylation of amides can be achieved using silylating agents like bis(trimethylsilyl)acetamide (BSA). The use of a catalytic amount of trimethylchlorosilane (TMCS) can enhance the silylation of steroids with BSA. beilstein-journals.org While this compound is a known silylating agent, its application in catalytic systems for the specific purpose of silylating amides and their derivatives requires further investigation to establish optimized protocols and to understand its reactivity in comparison to other common silylating agents.

Interactions with Organometallic Species and Complex Formation

This compound can interact with various organometallic species, leading to either the transfer of the pentafluorophenyl group or the formation of new organometallic complexes.

One of the fundamental reactions involves its interaction with organolithium reagents. For example, the synthesis of this compound can be achieved by the reaction of pentafluorobenzene with n-butyllithium, followed by the addition of trimethylchlorosilane to the resulting pentafluorophenyllithium. fluorine1.ru This demonstrates the compatibility of the trimethylsilyl group with highly reactive organolithium species.

The interaction with Grignard reagents is also a key aspect of its chemistry, particularly in its synthesis. This compound can be prepared by reacting pentafluorophenyl magnesium bromide with trimethylchlorosilane. fluorine1.ru

Furthermore, this compound can participate in reactions involving transition metal complexes. While specific, well-characterized complexes of this compound with transition metals are not extensively documented in the reviewed literature, the broader field of transition metal silyl complexes provides a framework for understanding potential interactions. Transition metal silyl complexes are crucial intermediates in various catalytic processes, including hydrosilylation. researchgate.net The formation of such complexes typically involves the oxidative addition of a Si-H or Si-C bond to a low-valent metal center. Given the presence of a silicon-aryl bond, this compound could potentially undergo such reactions, leading to the formation of complexes where the trimethyl(pentafluorophenyl)silyl moiety is directly bonded to a transition metal.

Oxidation Reactions to Pentafluorophenol (B44920)

The conversion of this compound to pentafluorophenol represents a significant synthetic route, particularly as traditional methods involving hexafluorobenzene (B1203771) have become less viable due to the prohibition of its precursor, hexachlorobenzene. fluorine1.rufluorine1.ru Research has focused on the direct oxidation of the carbon-silicon bond in this compound.

A specific and effective method for the synthesis of pentafluorophenol involves the oxidation of this compound using tert-butylperoxybenzoate. fluorine1.rufluorine1.ru This reaction is carried out in the presence of potassium fluoride (KF) and copper(I) chloride (CuCl) as catalysts in a dimethylformamide (DMF) solvent. fluorine1.rufluorine1.ru This particular combination of reagents has been shown to produce pentafluorophenol with an acceptable yield of 65%. fluorine1.rufluorine1.ru The reaction is typically conducted at a temperature of 20°C for optimal results. fluorine1.ru

It is crucial that both potassium fluoride and the copper(I) salt are present; the oxidation does not proceed effectively in the absence of either component. fluorine1.ru If the reaction is attempted without these catalysts, the primary product becomes pentafluorobenzene instead of the desired pentafluorophenol. fluorine1.ru

The yield of pentafluorophenol is highly dependent on the choice of oxidizing agent, the catalyst system, and the solvent.

Oxidizing Agents: The selection of the oxidizing agent is critical. While tert-butylperoxybenzoate provides a 65% yield of pentafluorophenol, other peroxides are ineffective for this specific transformation. fluorine1.rufluorine1.ru For instance, using hydrogen peroxide or tert-butyl peroxide as the oxidizing agent does not lead to the formation of pentafluorophenol; instead, pentafluorobenzene is the main reaction product. fluorine1.ru

| Oxidizing Agent | Pentafluorophenol Yield (%) | Pentafluorobenzene Yield (%) | Decafluorobiphenyl (B1670000) Yield (%) |

|---|---|---|---|

| tert-Butylperoxybenzoate | 65 | 22 | - |

| Hydrogen Peroxide | 0 | - | - |

| tert-Butyl peroxide | 0 | - | - |

Data derived from a study on the oxidation of this compound. The study noted the formation of pentafluorobenzene and decafluorobiphenyl with various oxidants, with specific yields provided for the tert-butylperoxybenzoate system. With other peroxides, pentafluorobenzene was the main product. fluorine1.rufluorine1.ru

Catalysts: The catalytic system is essential for the reaction's success. The oxidation with tert-butylperoxybenzoate does not occur without both KF and a copper(I) salt. fluorine1.ru While copper(I) chloride (CuCl) is effective, other monovalent copper salts can also catalyze the reaction. fluorine1.ru In contrast, divalent copper salts are not effective catalysts for this oxidation process. fluorine1.ru

Solvent and Temperature: The choice of solvent also plays a significant role. Studies have identified dimethylformamide (DMF) as the most suitable solvent for this reaction. fluorine1.ru Temperature control is equally important. The optimal yield of 65% is achieved at 20°C. fluorine1.ru At 0°C, tert-butylperoxybenzoate does not react, and subsequent warming can lead to an uncontrolled exothermic reaction. fluorine1.ru Conversely, carrying out the reaction at higher temperatures, between 50-80°C, causes a significant reduction in the yield of pentafluorophenol to approximately 20%. fluorine1.ru

The formation of by-products is a key consideration in the oxidation of this compound. The main by-products observed are pentafluorobenzene and decafluorobiphenyl. fluorine1.ru

The distribution of products is heavily influenced by the reaction conditions. When using the optimal system of tert-butylperoxybenzoate with KF and CuCl, pentafluorobenzene is still formed as a by-product with a 22% yield. fluorine1.ru However, if different oxidizing agents are used, these by-products can become the major products. fluorine1.rufluorine1.ru Specifically, in the absence of the KF and CuCl catalysts, the reaction primarily yields pentafluorobenzene. fluorine1.ru The use of other peroxides also favors the formation of pentafluorobenzene and decafluorobiphenyl over the desired pentafluorophenol. fluorine1.rufluorine1.ru

Reactions with Halogen Fluorides (BrF₃, BrF₅)

The reaction of this compound with powerful fluorinating agents like bromine trifluoride (BrF₃) and bromine pentafluoride (BrF₅) results in the cleavage of the Si-C₆F₅ bond. This process allows for the transfer of the pentafluorophenyl group from silicon to bromine, forming polyvalent bromine compounds.

When this compound reacts with bromine trifluoride in dichloromethane (B109758) (CH₂Cl₂), it yields pentafluorophenyldifluorobromane (C₆F₅BrF₂). fluorine1.rufluorine1.ru The reaction proceeds effectively at 0°C, providing the product in a 58% yield. fluorine1.ru Similarly, the reaction with bromine pentafluoride (BrF₅) in the presence of acetonitrile (B52724) (MeCN) as a base also leads to the formation of a pentafluorophenylbromane, specifically pentafluorophenyltetrafluorobromane (C₆F₅BrF₄), in a 66% yield. fluorine1.rufluorine1.ru

These reactions demonstrate a key reactivity pattern where the silicon-aryl bond is susceptible to cleavage by strong electrophilic halogen fluorides, enabling the synthesis of otherwise difficult-to-access organobromine(III) and organobromine(V) species. fluorine1.ru It is noteworthy that under similar conditions, this compound does not react with iodine trifluoride (IF₃) or iodine pentafluoride (IF₅). fluorine1.ru

Table 1: Reaction of this compound with Halogen Fluorides

| Reagent | Product | Yield | Conditions |

| Bromine Trifluoride (BrF₃) | C₆F₅BrF₂ | 58% | CH₂Cl₂, 0°C |

| Bromine Pentafluoride (BrF₅) | C₆F₅BrF₄ | 66% | CH₂Cl₂, MeCN |

Silylation Reactions Catalyzed by Lewis Acids

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly electrophilic Lewis acid renowned for its ability to catalyze a wide range of chemical transformations, including hydrosilylation. nih.govresearchgate.netmdpi.com Its catalytic cycle often involves the activation of silanes containing a silicon-hydride (Si-H) bond. mdpi.comnih.govresearchgate.net While this compound lacks an Si-H bond, the principles of B(C₆F₅)₃ catalysis established with hydrosilanes provide a crucial framework for understanding its potential interactions.

The primary mechanism of B(C₆F₅)₃ catalysis in reactions with hydrosilanes (e.g., triethylsilane, triphenylsilane) involves the activation of the Si-H bond. researchgate.netconsensus.appsemanticscholar.org The strong Lewis acidic nature of the borane (B79455), derived from the electron-withdrawing C₆F₅ groups, allows it to interact with the hydridic hydrogen of the Si-H bond. nih.gov This interaction is not a full hydride abstraction but rather the formation of a borane-silane adduct. mdpi.comjyu.fi This adduct formation weakens the Si-H bond, making the silicon atom more electrophilic and the hydrogen more hydridic, priming the molecule for subsequent reactions. nih.govnih.gov Extensive mechanistic studies, including kinetic, spectroscopic, and computational analyses, have shown that this silane activation pathway is often more favorable than the alternative pathway involving borane activation of a substrate like a carbonyl group. nih.govmdpi.comacs.orgacs.org

The activation of the Si-H bond by B(C₆F₅)₃ leads to the formation of a highly reactive intermediate best described as a silylium/hydridoborate ion pair, [Et₃Si]⁺[HB(C₆F₅)₃]⁻. nih.govacs.org This process is typically a rapidly reversible equilibrium. cmu.edu The resulting silylium-like species is a potent electrophile, while the [HB(C₆F₅)₃]⁻ anion serves as a hydride donor. cmu.edu The generation of these ion pairs is a central feature of B(C₆F₅)₃-catalyzed reactions with hydrosilanes. nih.govnih.gov The formation of these intermediates has been supported by the isolation and characterization of related borane-silane adducts using specialized, highly acidic boranes. mdpi.comjyu.fi

B(C₆F₅)₃ is an effective catalyst for the dehydrogenative silylation of alcohols and phenols using hydrosilanes (R₃SiH). acs.orggelest.com In this reaction, the B(C₆F₅)₃-activated silane reacts with the hydroxyl group of an alcohol or phenol. acs.org The proposed mechanism involves the silylium/hydridoborate ion pair. acs.org The alcohol attacks the electrophilic silylium ion, and the resulting intermediate eliminates dihydrogen (H₂) through the combination of the proton from the alcohol and the hydride from the hydridoborate anion, yielding the corresponding silyl ether and regenerating the borane catalyst. acs.org This method is clean, high-yielding, and notable for producing only H₂ as a byproduct. acs.org The reaction works for a variety of primary, secondary, and tertiary alcohols, as well as phenols, and tolerates numerous functional groups. acs.org

While this reaction is characteristic of hydrosilanes, research on this compound under nucleophilic catalysis (not B(C₆F₅)₃) has shown it can react with enolizable ketones to give silyl enol ethers, which involves a different mechanism of C-H silylation rather than O-H silylation. fluorine1.ruosti.gov

The B(C₆F₅)₃/hydrosilane system is a powerful tool for the reduction of carbonyl compounds like aldehydes and ketones to the corresponding silyl ethers. nih.govacs.orgresearchgate.net The established mechanism proceeds via the aforementioned silane activation pathway. nih.govcmu.edu The carbonyl oxygen acts as a nucleophile, attacking the electrophilic silicon of the borane-silane adduct or the silylium ion. nih.govmdpi.com This is followed by an intramolecular or intermolecular transfer of the hydride from the hydridoborate anion to the carbonyl carbon. acs.org

Kinetic studies have shown that the reaction rate is often inversely proportional to the basicity of the carbonyl substrate, supporting the idea that the catalyst's primary role is to activate the silane rather than coordinate to the carbonyl oxygen. nih.govcmu.edu In contrast to these well-documented reactions with hydrosilanes, this compound itself does not possess the necessary Si-H bond to act as a hydride donor for carbonyl reduction in this catalytic cycle. However, under different, nucleophilic catalysis conditions (e.g., using fluoride ion sources), it can react with non-enolizable aldehydes to form adducts that yield secondary alcohols upon hydrolysis, a process involving the transfer of the pentafluorophenyl group, not reduction. fluorine1.ru

Tris(pentafluorophenyl)borane Catalysis

Hydrosilylation Mechanisms

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. While this compound itself lacks a Si-H bond and thus cannot act as a direct hydrosilylating agent, its chemistry is deeply intertwined with catalyzed hydrosilylation reactions, often involving the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃.

The most common mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. nih.gov This process typically involves:

Oxidative addition of the Si-H bond of a hydrosilane to the metal center.

Coordination of the alkene or alkyne to the metal complex.

Insertion of the unsaturated substrate into the metal-hydride bond.

Reductive elimination of the resulting alkyl- or vinylsilane, regenerating the catalyst. nih.gov

A modified Chalk-Harrod mechanism is also known, where the alkene inserts into the metal-silyl (M-Si) bond instead of the metal-hydride (M-H) bond. mdpi.com

In metal-free hydrosilylations catalyzed by strong Lewis acids like B(C₆F₅)₃, the mechanism does not involve oxidative addition. Instead, the Lewis acid activates the hydrosilane by abstracting a hydride (H⁻) to form a highly reactive silylium-like species and a hydridoborate anion, [HB(C₆F₅)₃]⁻. mdpi.comnih.gov This highly electrophilic silicon species is then attacked by the nucleophilic unsaturated substrate, followed by hydride delivery from the borate (B1201080) anion to complete the addition. The presence of electron-withdrawing groups on the silane, such as the pentafluorophenyl group, can influence the stability and reactivity of these silylium-like intermediates.

Reduction of Imines via Silyliminium Intermediates

The combination of a hydrosilane and a catalytic amount of tris(pentafluorophenyl)borane is a potent system for the reduction of imines to amines. The mechanism proceeds through the formation of a key silyliminium intermediate. researchgate.net Research has shown that the B(C₆F₅)₃ catalyst activates the Si-H bond of the silane rather than the imine substrate. mdpi.comresearchgate.net

The catalytic cycle is understood to involve the following steps:

Hydride abstraction from the silane (e.g., PhMe₂SiH) by B(C₆F₅)₃ in the presence of the imine.

This generates an ion pair consisting of a highly electrophilic silyliminium cation and a hydridoborate counterion, [H-B(C₆F₅)₃]⁻. mdpi.com

The intermediate ion pair then collapses, with the hydridoborate delivering a hydride to the carbon of the silyliminium ion to yield the final silylated amine product and regenerate the B(C₆F₅)₃ catalyst. mdpi.com

The efficiency of this reaction is dependent on the electronic and steric properties of the imine. Less basic and sterically bulkier imines tend to react more readily, as strong complexation between a highly basic imine and the borane catalyst can inhibit the necessary activation of the silane. mdpi.com

Table 1: B(C₆F₅)₃-Catalyzed Hydrosilation of Various Imines

| Imine Substrate | Silane Reagent | Product | Notes |

| Benzaldimines | PhMe₂SiH | N-Silylated benzylamines | Efficient reduction with catalytic B(C₆F₅)₃. |

| Ketimines | PhMe₂SiH | N-Silylated amines | Proceeds via the silyliminium intermediate mechanism. |

| Imines with N-electron-withdrawing groups | Various Hydrosilanes | Corresponding amines | Reaction rate is often faster due to lower basicity of the nitrogen. researchgate.net |

Reduction of Phosphorus-Containing Compounds

The silane/B(C₆F₅)₃ system is also capable of reducing phosphorus compounds with phosphorus in various oxidation states. researchgate.net Keglevich and coworkers demonstrated that phosphonic and phosphinic esters can be effectively reduced using this method. researchgate.net The outcome of the reaction depends on the specific silane used. The reaction can yield either bis-silylated phosphonates or be driven further to produce the free phosphine (B1218219). researchgate.net For instance, the reaction of phosphinates with phenylsilane (B129415) in the presence of B(C₆F₅)₃ can produce the corresponding secondary phosphine in reasonable yields. researchgate.net

Role in Piers-Rubinsztajn Reaction for Siloxane Formation

The Piers-Rubinsztajn reaction is a powerful, metal-free method for forming siloxane (Si-O-Si) bonds. It involves the B(C₆F₅)₃-catalyzed condensation between a hydrosilane (R₃Si-H) and an alkoxysilane (R'₃Si-OR''), releasing a hydrocarbon as a byproduct. nih.govosti.gov This reaction provides a clean and controlled route to well-defined siloxane oligomers and polymers under mild conditions. nih.gov

The general reaction is: R₃Si-H + R'₃Si-OR'' --(B(C₆F₅)₃)--> R₃Si-O-SiR'₃ + R''-H

The mechanism involves the TPFPB-mediated transfer of a hydride from the silicon of the hydrosilane to the carbon of the alkoxy group. nih.govosti.gov While this compound is not a hydrosilane, its chemistry is closely linked to this reaction. The strong Lewis acidity of B(C₆F₅)₃, which features the same pentafluorophenyl groups, is the key to activating the Si-H bond for hydride transfer. The study of fluorinated organosilicon compounds like this compound contributes to the understanding of the electronic effects that govern these Lewis acid-catalyzed transformations. nih.gov

Lewis Acidity Tuning in Neutral Silanes

The Lewis acidity of a neutral silane can be significantly enhanced by attaching strongly electron-withdrawing substituents to the silicon atom. The pentafluorophenyl (C₆F₅) group is exceptionally effective in this role. Compared to non-fluorinated analogues, the silicon center in this compound is more electron-deficient and therefore a stronger Lewis acid.

This enhanced acidity is demonstrated by comparing it to other silanes. For instance, increasing the number of C₆F₅ groups further increases Lewis acidity. This principle is used to design highly reactive silicon-based Lewis acids for catalysis. While still generally less Lewis acidic than their borane counterparts like B(C₆F₅)₃, these silanes exhibit significant Lewis acidity capable of activating substrates in various chemical reactions. The tuning of this acidity is crucial for developing new catalytic processes, moving beyond traditional boron-based Lewis acids.

Reactions Involving Fluorine Substitution on the Pentafluorophenyl Group

The pentafluorophenyl ring in this compound is highly activated towards nucleophilic aromatic substitution (SₙAr). This is a characteristic reaction of polyfluoroarenes, where a nucleophile displaces a fluoride ion. The reaction is highly regioselective, with substitution occurring predominantly at the para-position (the 4-position) relative to the trimethylsilyl group.

This reactivity allows for the synthesis of a variety of tetra-substituted phenylsilanes. Phenyl lithium, for example, reacts with this compound to substitute the para-fluorine atom. This SₙAr reaction is a versatile method for functionalizing the aromatic ring, providing access to complex molecules where the silane moiety can be further modified. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

Table 2: Nucleophilic Aromatic Substitution (SₙAr) on Pentafluorophenyl Compounds

| Substrate | Nucleophile | Typical Product | Key Feature |

| This compound | Phenyl lithium | Trimethyl(2,3,5,6-tetrafluoro-4-phenylphenyl)silane | Regioselective substitution at the para-fluorine position. |

| Pentafluorophenyl-substituted porphyrins | Amines, Alcohols | para-amino or para-alkoxy substituted derivatives | Demonstrates the general utility of the PFP group for SₙAr functionalization. |

| Pentafluorophenyl(trimethyl)silane | Pentafluorophenyl anion | Perfluorinated phenylalkenes (with perfluoroolefins) | Substitution of fluorine on a separate olefin molecule, mediated by the silane. |

Reactions with Unsaturated Hydrocarbons (e.g., Phenylacetylene)

The reaction of this compound with unsaturated hydrocarbons like phenylacetylene (B144264) is not typically a direct, uncatalyzed process. However, in the presence of strong Lewis acids such as B(C₆F₅)₃, related reactions can occur. Catalytic systems involving B(C₆F₅)₃ and a silane can activate the terminal C-H bond of alkynes like phenylacetylene. This can lead to the formation of new C-Si bonds, a process known as silylation of the alkyne.

While initial tests with diphenylsilane (B1312307) and phenylacetylene catalyzed by B(C₆F₅)₃ alone were reported as negative, the development of Frustrated Lewis Pairs (FLPs)—combinations of a bulky Lewis acid and a bulky Lewis base—has enabled the activation of terminal alkynes. These systems can facilitate either the addition to or the C-H activation of phenylacetylene.

Additionally, under nucleophilic catalysis conditions, this compound has been shown to react with ketones to form trimethylsilyl enol ethers. This reaction proceeds via nucleophilic addition at the carbonyl group, highlighting the electrophilic nature of the silicon center, which is enhanced by the C₆F₅ group.

Compound Index

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of trimethyl(pentafluorophenyl)silane, offering insights into its proton, fluorine, and silicon environments.

Proton (¹H) NMR spectroscopy is utilized to identify the hydrogen atoms within the trimethylsilyl (B98337) (-Si(CH₃)₃) group of the molecule. In a typical ¹H NMR spectrum of this compound, the nine equivalent protons of the three methyl groups would be expected to produce a single, sharp signal. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the pentafluorophenyl group. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, spectral data for this compound are available in established chemical databases. nih.gov For instance, spectra are cataloged by commercial suppliers such as Sigma-Aldrich. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is essential for characterizing the pentafluorophenyl group. Due to the different chemical environments of the fluorine atoms on the aromatic ring, three distinct signals are typically observed: one for the two ortho-fluorines (F-2, F-6), one for the two meta-fluorines (F-3, F-5), and one for the single para-fluorine (F-4). The chemical shifts and coupling patterns of these signals provide definitive evidence for the substitution pattern on the fluorinated ring. rsc.org As with ¹H NMR, reference spectra for this compound are maintained in spectroscopic databases, such as those curated by the Institute of Organic Chemistry at the University of Vienna. nih.gov

Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the silicon atom at the core of the molecule. This technique is highly sensitive to the electronic environment around the silicon nucleus. The spectrum for this compound is expected to show a single resonance, with a chemical shift characteristic of a silicon atom bonded to three methyl groups and one electron-withdrawing pentafluorophenyl group. huji.ac.iluni-muenchen.deunige.ch The precise chemical shift, referenced against a standard like tetramethylsilane (B1202638) (TMS), is a key identifier for the compound. huji.ac.il Comprehensive ²⁹Si NMR spectral data for this compound are available for reference. nih.gov

In the field of catalysis, ¹¹B NMR spectroscopy is a powerful tool for investigating reactions where this compound is used in conjunction with boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov These studies often focus on "Frustrated Lewis Pair" (FLP) chemistry, where the borane (B79455) activates the silane (B1218182). rsc.org

¹¹B NMR can detect the formation of key intermediates in these catalytic cycles. For example, the interaction between the Lewis acidic borane and a hydride source like a silane can lead to the formation of a hydridoborate anion, [HB(C₆F₅)₃]⁻. This species gives rise to a characteristic signal in the ¹¹B NMR spectrum, typically observed at a significantly upfield chemical shift (e.g., around -25 ppm) compared to the starting borane catalyst (which appears around 60 ppm). rsc.org The presence and intensity of this signal provide mechanistic insights into the activation of the silane and the progress of the catalytic reaction. nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. High-Resolution Mass Spectrometry (HRMS) is often employed to obtain highly accurate mass measurements. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates volatile compounds in a mixture before detecting them with a mass spectrometer. It is well-suited for the analysis of this compound. In a typical GC-MS experiment under electron ionization (EI), the molecule fragments in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

Experimental data from GC-MS analysis shows characteristic peaks for this compound. The molecular ion peak ([M]⁺) is observed, confirming the compound's molecular weight. nih.gov The fragmentation pattern provides further structural confirmation.

Table 1: GC-MS Fragmentation Data for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 77 | 99.99 |

| 125 | 42.00 |

| 240 | 42.00 |

| 75 | 16.50 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass of this compound, which in turn confirms its elemental formula. The calculated exact mass of the compound, with the chemical formula C₉H₉F₅Si, is 240.03936763 Da. nih.gov Experimental HRMS analysis, often performed using advanced instrumentation such as Q Exactive mass spectrometers, verifies this value, providing unambiguous confirmation of the compound's atomic composition. nih.gov

In addition to determining the parent molecular ion, mass spectrometry provides valuable information about the molecule's fragmentation pattern, offering insights into its structure. In typical Electron Ionization (EI) mass spectrometry, the this compound molecule (C₆F₅Si(CH₃)₃) undergoes fragmentation. The mass spectrum shows the molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 240. nih.gov Key fragment ions are also observed, which are characteristic of the compound's structure.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound nih.gov

| m/z | Proposed Fragment Ion | Structural Formula |

| 240 | Molecular Ion [M]⁺ | [C₆F₅Si(CH₃)₃]⁺ |

| 225 | Loss of a methyl group [M-CH₃]⁺ | [C₆F₅Si(CH₃)₂]⁺ |

| 125 | --- | --- |

| 77 | --- | --- |

| 75 | Trimethylsilyl fragment [Si(CH₃)₃]⁺ | [Si(CH₃)₃]⁺ |

Note: The identity of all fragment ions is not definitively specified in the source data.

The observation of the molecular ion at m/z 240 and the fragment corresponding to the loss of a methyl group (m/z 225) are strong indicators of the compound's integrity and structure. The presence of fragments at m/z 75 is consistent with the stable trimethylsilyl cation, a common feature in the mass spectra of trimethylsilyl-containing compounds. nih.gov

Infrared (IR) Spectroscopy

The key vibrational modes are found in the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹), the latter of which contains complex vibrations unique to the molecule as a whole. gelest.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2960 | Sharp | Asymmetrical C-H stretching | Trimethylsilyl (-Si(CH₃)₃) |

| ~1645 | Medium | C=C aromatic ring stretching | Pentafluorophenyl (C₆F₅) |

| ~1515 | Strong | C=C aromatic ring stretching | Pentafluorophenyl (C₆F₅) |

| ~1465 | Strong | C=C aromatic ring stretching | Pentafluorophenyl (C₆F₅) |

| ~1250 | Medium-Strong | Symmetric CH₃ deformation | Trimethylsilyl (-Si(CH₃)₃) |

| ~1080 | Strong | C-F stretching | Pentafluorophenyl (C₆F₅) |

| ~970 | Strong | C-F stretching | Pentafluorophenyl (C₆F₅) |

| ~845 | Strong | Si-C stretching / CH₃ rocking | Trimethylsilyl (-Si(CH₃)₃) |

| ~755 | Medium | Si-C stretching / CH₃ rocking | Trimethylsilyl (-Si(CH₃)₃) |

Note: The values are approximate and based on characteristic frequencies for the specified functional groups from related compounds and spectral databases. gelest.comnih.govresearchgate.net

The spectrum is distinctly characterized by several strong absorption bands. The pentafluorophenyl group gives rise to prominent bands corresponding to aromatic C=C ring stretching, typically observed around 1645, 1515, and 1465 cm⁻¹. Very strong absorptions resulting from C-F bond stretching are expected in the 1100-950 cm⁻¹ region. gelest.comnih.gov

The trimethylsilyl group is identified by its characteristic vibrations. A medium-to-strong band around 1250 cm⁻¹ is due to the symmetric deformation of the C-H bonds in the methyl groups. researchgate.net Furthermore, strong bands associated with Si-C stretching and methyl rocking vibrations are typically observed at approximately 845 cm⁻¹ and 755 cm⁻¹. gelest.comresearchgate.net The C-H bonds of the methyl groups also exhibit characteristic stretching vibrations just below 3000 cm⁻¹. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of trimethyl(pentafluorophenyl)silane. These ab initio methods provide a range of molecular descriptors without reliance on empirical data. While exhaustive studies dedicated solely to this molecule are not widespread, its fundamental properties have been established through standard computational methods, likely integrated within larger chemical database calculations. nih.gov Properties such as exact mass, molecular weight, and topological surface area are derived from these types of calculations. nih.gov

For instance, the formation of complexes between silanes and Lewis acids has been a subject of quantum chemical calculations, which help in determining the energetics and stability of such interactions. mdpi.com These studies, while not always focused specifically on this compound, provide a framework for understanding its potential interactions. The methods employed in quantum chemistry are powerful enough to calculate geometries for ground and excited states, as demonstrated in studies of other molecules.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 240.25 g/mol | nih.govcymitquimica.com |

| Exact Mass | 240.03936763 Da | nih.gov |

| Monoisotopic Mass | 240.03936763 g/mol | |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 15 | |

| Complexity | 213 | nih.gov |

| Covalently-Bonded Unit Count | 1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 |

This table contains data generated by computational software as reported in publicly accessible chemical databases.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. DFT has been instrumental in studying reaction mechanisms involving organosilicon compounds and fluorinated aromatics. mdpi.comrsc.orgmdpi.com For reactions involving compounds structurally related to this compound, DFT calculations have been used to determine reaction pathways, transition states, and the influence of substituents on reactivity. researchgate.net

Mechanistic studies on related systems often employ functionals like M06-2X or B3LYP, paired with basis sets such as 6-31G(d,p) or Def2TZVP, to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net For example, DFT has been used to model the interaction between furan (B31954) and the Ziegler-Natta catalyst TiCl₄, analyzing frontier molecular orbitals (HOMO-LUMO) to understand electron-donating and accepting tendencies. mdpi.com Similar principles can be applied to understand the electronic nature of the C₆F₅-Si bond in this compound. DFT calculations have also elucidated the mechanisms of hydride transfer reactions catalyzed by the highly relevant Lewis acid, tris(pentafluorophenyl)borane (B72294). researchgate.netmdpi.com

Molecular Docking Studies

A review of the scientific literature indicates that molecular docking studies specifically involving this compound have not been a significant area of research. Molecular docking is a computational technique primarily used in drug discovery and molecular biology to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. researchgate.net The primary application of this compound is as a reagent in organic and organometallic synthesis, not as a bioactive or therapeutic agent. Consequently, its potential interactions with biological targets have not been a focus of investigation.

Mechanistic Investigations through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the complex mechanisms of reactions involving organosilanes. A key reaction of aryl-trimethylsilanes is their fluoride-induced activation to generate reactive intermediates. researchgate.netnih.gov

This model is further supported by studies on the reaction of trimethyl(trifluoromethyl)silane with "naked" fluoride (B91410), which also proceeds through the formation of a pentacoordinate silicon species, [Me₃Si(CF₃)₂]⁻. nih.gov These findings reinforce the general mechanism where fluoride activation of the Si-C bond occurs via a hypervalent silicon intermediate.

Applications and Advanced Research Areas of Trimethyl Pentafluorophenyl Silane

Trimethyl(pentafluorophenyl)silane is a versatile chemical compound with significant applications in organic synthesis and catalysis research. Its unique properties, stemming from the presence of the electron-withdrawing pentafluorophenyl group, make it a valuable tool for chemists.

Q & A

Basic: What are the critical safety protocols for handling Trimethyl(pentafluorophenyl)silane in laboratory settings?

Methodological Answer:

this compound is highly flammable (R10 classification) and requires strict ignition source avoidance (S16) . Key protocols include:

- Storage : Maintain under inert atmosphere (e.g., argon) at temperatures below 25°C. Use flame-proof refrigeration if necessary.

- Handling : Conduct reactions in fume hoods with spark-free equipment. Avoid contact with strong oxidizers or bases unless explicitly part of the reaction design .

- Emergency Measures : For spills, use inert adsorbents (e.g., sand) and avoid water due to potential reactivity. Consult SDS for toxicological data (acute toxicity, skin/eye irritation) and provide SDS documentation to medical personnel in exposure cases .

Basic: What synthetic applications utilize this compound as a key reagent?

Methodological Answer:

The compound is primarily used as a fluorinated silylation reagent. Notable applications:

- Nucleophilic Trifluoromethylation : Acts as a mild reagent for trifluoromethyl group transfer to carbonyl compounds under catalytic conditions (e.g., with TBAT or fluoride activation) .

- Base-Mediated Reactions : Participates in perfluoroalkylation of N-oxides, though yields vary significantly with base stoichiometry (e.g., 17% yield with 1 equiv. KOtBu vs. tert-butoxide side reactions at 3 equiv.) .

- Functional Group Protection : Temporarily shields hydroxyl groups via silyl ether formation, enabling selective transformations in multi-step syntheses.

Basic: How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity Analysis : Use gas chromatography (GC) with FID detection or ¹⁹F NMR to quantify fluorinated impurities. Compare retention times or chemical shifts with authenticated standards.

- Stability Assessment : Monitor decomposition via thermogravimetric analysis (TGA) under nitrogen. Check for HF release (pH test strips) or silanol byproducts (¹H NMR δ ~0.1 ppm for trimethylsilanol) .

- Physical Properties : Verify density (1.2 g/cm³) via pycnometry and confirm molecular weight (240.2453 g/mol) using high-resolution mass spectrometry (HRMS) .

Advanced: How does the pentafluorophenyl group influence silicon-centered reaction mechanisms?

Methodological Answer:

The pentafluorophenyl (C₆F₅) group significantly impacts reactivity through:

- Electronic Effects : Strong electron-withdrawing properties stabilize pentacoordinate silicon intermediates, as shown in DFT studies of iminium cation pentafluorophenylation .

- Stereoelectronic Control : Apical positioning of C₆F₅ in trigonal bipyramidal intermediates enhances electrophilicity, accelerating transmetallation steps compared to equatorial positioning .

- Steric Shielding : The bulky C₆F₅ group directs regioselectivity in arylations by blocking specific reaction sites.

Advanced: What strategies mitigate competing side reactions when using this compound under basic conditions?

Methodological Answer:

- Base Optimization : Titrate base equivalents (e.g., KOtBu) to minimize nucleophilic displacement. For N-oxide reactions, ≤1 equiv. base prevents para-fluoride substitution .

- Temperature Control : Conduct reactions at –20°C to suppress thermal decomposition pathways.

- Byproduct Monitoring : Use ¹⁹F NMR to detect fluoride displacement products (e.g., tert-butoxide adducts at δ –160 ppm) or LC-MS for unexpected intermediates .

Advanced: How do computational methods enhance mechanistic understanding of this compound reactions?

Methodological Answer:

- DFT Modeling : Calculate transition-state energies to predict regioselectivity in arylations. For example, apical C₆F₅ positioning lowers activation barriers by 5–8 kcal/mol compared to equatorial .

- Solvent Effects : Simulate solvent polarity impacts on silicon intermediate stability. Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, improving yields.

- Reaction Pathway Validation : Cross-validate computed intermediates with experimental ²⁹Si NMR data (e.g., pentacoordinate silicon at δ –90 to –110 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.